Validated Synthetic Utility: High-Yield Intermediate for Cabozantinib
The compound is a key intermediate for the synthesis of the tyrosine kinase inhibitor cabozantinib. A patented synthesis route for this specific intermediate reports high stepwise yields, achieving up to 90% per reaction and an overall total product yield of 71.3-79.3% [1]. This high synthetic efficiency is a quantifiable advantage for process chemistry and procurement planning.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | Overall yield: 71.3-79.3% |
| Comparator Or Baseline | Step yield up to ~90% |
| Quantified Difference | Overall yield: 71.3-79.3% (calculated across multi-step synthesis) |
| Conditions | Multi-step synthesis using ortho-formate, isopropylidene malonate, and 3,4-dimethoxyaniline as raw materials. |
Why This Matters
A high, reproducible yield of >70% directly impacts the cost of goods and scalability for research programs requiring this specific intermediate.
- [1] CN105111141A - Cabozantinib intermediate 4-hydroxy-6,7-dimethoxyquinoline and preparation method thereof. Google Patents. View Source
